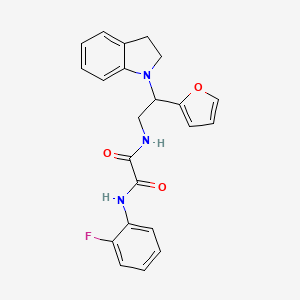

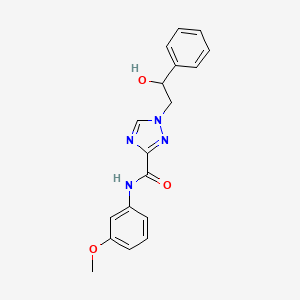

![molecular formula C13H8ClN5S B2916478 2-[1-(3-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetonitrile CAS No. 893922-08-2](/img/structure/B2916478.png)

2-[1-(3-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of this compound involves the reaction of a pyrazolo[3,4-d]pyrimidine precursor with a 3-chlorophenyl group and a sulfanylacetonitrile functional group. Ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reactions have been employed to achieve good yields of the desired product .

Physical And Chemical Properties Analysis

Scientific Research Applications

Antimicrobial Applications

Several studies have synthesized derivatives of pyrazolo[3,4-d]pyrimidine and investigated their antimicrobial efficacy. For example, El-ziaty et al. (2016) explored the synthesis of novel classes of pyrazolopyrano[oxazines and pyrimidinones, showing potent antimicrobial activity (El-ziaty et al., 2016). Similarly, Hafez et al. (2016) synthesized a series of pyrazole derivatives with significant antimicrobial and anticancer activities (Hafez et al., 2016).

Anticancer Applications

Compounds derived from pyrazolo[3,4-d]pyrimidine have been evaluated for their potential anticancer properties. A study by Rahmouni et al. (2016) on the synthesis of pyrazolo[3,4-d]pyrimidin-4(5H)-ones demonstrated significant cytotoxic activity against cancer cell lines, suggesting their potential as anticancer agents (Rahmouni et al., 2016).

Anti-inflammatory Applications

Research on the anti-inflammatory effects of pyrazolo[3,4-d]pyrimidine derivatives has shown promising results. Fahmy et al. (2012) synthesized a series of heterocyclic derivatives that exhibited significant anti-inflammatory activities, comparable to celecoxib, a known anti-inflammatory drug (Fahmy et al., 2012).

Corrosion Inhibition

The application of pyrazolo[3,4-d]pyrimidine derivatives in corrosion inhibition has been explored, with Abdel Hameed et al. (2020) investigating the inhibition performance of these compounds on C-steel surfaces in HCl. Their findings indicate an efficient corrosion inhibition process, enhancing the durability of metals in corrosive environments (Abdel Hameed et al., 2020).

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with various kinases . For instance, SNS-314, a related compound, is a potent and selective inhibitor of Aurora kinases A, B, and C .

Mode of Action

Based on the action of similar compounds, it can be inferred that it may inhibit its target proteins, thereby disrupting their normal function . For example, SNS-314 inhibits Aurora kinases, halting cellular division at the mitotic phase of the cell cycle and leading to cell death .

Biochemical Pathways

Similar compounds have been shown to affect cell cycle progression and apoptosis . For instance, a related compound was found to induce cell cycle arrest and apoptosis in HepG2 cells .

Pharmacokinetics

A related compound demonstrated good preclinical drug metabolism and pharmacokinetics (dmpk) properties .

Result of Action

Similar compounds have been shown to induce cell death and inhibit tumor growth . For example, SNS-314 inhibits tumor growth in a variety of preclinical models .

properties

IUPAC Name |

2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClN5S/c14-9-2-1-3-10(6-9)19-12-11(7-18-19)13(17-8-16-12)20-5-4-15/h1-3,6-8H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPBITOSMKPUDRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=NC=N3)SCC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClN5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

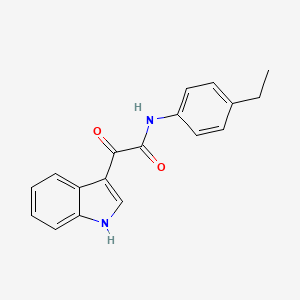

![2-((3-chlorobenzyl)thio)-3-ethyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2916395.png)

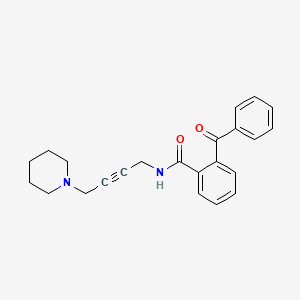

![N-([1,1'-biphenyl]-2-yl)-4-(4-methoxypiperidin-1-yl)benzamide](/img/structure/B2916399.png)

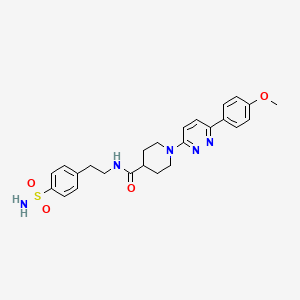

![6-tert-butyl-2-{[1-(3,4-dihydro-1H-2-benzopyran-1-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2916403.png)

![Prop-2-enyl 1,3,7-trimethyl-2,4-dioxo-5-thiophen-2-yl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2916407.png)

![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(phenyl)methanone](/img/structure/B2916413.png)

![1-Benzhydryl-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2916415.png)

![7-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1H-1,2,4-triazol-1-yl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2916418.png)